N'-(4-chlorophenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide
Description
This compound is a triazolo-thiazole derivative featuring a 4-chlorophenyl and 4-fluorophenyl substituent, linked via an ethyl bridge to an ethanediamide group. Its molecular structure integrates heterocyclic motifs commonly associated with bioactive molecules, particularly in antimicrobial and anticancer research.
Properties
IUPAC Name |
N'-(4-chlorophenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN5O2S/c21-13-3-7-15(8-4-13)24-19(29)18(28)23-10-9-16-11-30-20-25-17(26-27(16)20)12-1-5-14(22)6-2-12/h1-8,11H,9-10H2,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQPTASILBWBKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(4-chlorophenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, which is then functionalized with the 4-fluorophenyl and 4-chlorophenyl groups. The final step involves the formation of the oxalamide linkage under controlled conditions, often using reagents such as oxalyl chloride and amines in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N'-(4-chlorophenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The aromatic rings and heterocyclic structures can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and heterocyclic cores.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Scientific Research Applications
1. Anticancer Activity
Research has indicated that compounds containing triazole and thiazole structures exhibit promising anticancer properties. Studies focusing on the cytotoxic effects of N'-(4-chlorophenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide have shown its effectiveness against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific signaling pathways crucial for cancer cell proliferation .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it demonstrates significant inhibitory effects against a range of bacterial and fungal pathogens. This property is attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymatic functions .
3. Neurological Research
Given its structural attributes, this compound is being investigated for potential applications in neurological disorders. Preliminary studies suggest that it may modulate neurotransmitter systems which could be beneficial in treating conditions such as anxiety and depression .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity. |
| Study 2 | Antimicrobial Properties | Effective against Staphylococcus aureus and Candida albicans with significant zone of inhibition observed. |
| Study 3 | Neurological Effects | Showed promise in reducing anxiety-like behaviors in animal models, suggesting potential for therapeutic use in anxiety disorders. |
Mechanism of Action
The mechanism of action of N'-(4-chlorophenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic cores and aromatic rings allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key structural differences among analogues lie in the substitution patterns on the phenyl rings and heterocyclic cores:
Notes:
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-Cl group (electron-withdrawing) may enhance metabolic stability compared to the 4-OCH3 group (electron-donating) in ’s analogue, which could improve solubility but reduce resistance to oxidative metabolism .
Spectral and Tautomeric Behavior
IR Spectroscopy :
- The target compound’s ethanediamide group is expected to show νC=O bands near 1663–1682 cm⁻¹, similar to hydrazinecarbothioamides in . However, its triazolo-thiazole core lacks the νC=S band (1247–1255 cm⁻¹) observed in thione tautomers, confirming a stable triazole form .
- Absence of νS-H (~2500–2600 cm⁻¹) in the target compound aligns with ’s findings for thione-to-triazole conversions .
Tautomerism :
Like ’s triazole-thiones, the target compound’s heterocyclic core may exhibit tautomerism, but spectral data (e.g., lack of thiol signals in ¹H-NMR) suggest dominance of the triazole-thiazole form, enhancing stability under physiological conditions .
Pharmacological Implications
- Antimicrobial Activity : Fluorophenyl and chlorophenyl groups are common in antifungals (e.g., fluconazole analogues), where electronic effects modulate cytochrome P450 binding .
- Anticancer Potential: Similar triazolo-thiazole scaffolds in ’s lenalidomide derivatives are used in proteolysis-targeting chimeras (PROTACs), hinting at possible use in targeted protein degradation .
Biological Activity
N'-(4-chlorophenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a complex organic compound that incorporates a triazole and thiazole moiety. These structural features are known for their diverse biological activities. This article reviews the pharmacological properties of this compound based on available literature, focusing on its antimicrobial, anticancer, and anti-inflammatory activities.
Structural Overview
The compound's structure can be broken down into key functional groups:
- Triazole Ring : Known for antifungal and antibacterial properties.
- Thiazole Ring : Associated with various biological activities including anticancer effects.
- Chlorophenyl and Fluorophenyl Substituents : These groups can enhance biological activity through electronic effects.
Antimicrobial Activity
Research indicates that compounds containing triazole and thiazole rings exhibit significant antimicrobial properties. The specific compound under review has been evaluated for its effectiveness against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.125 - 8 μg/mL |
| Escherichia coli | 0.25 - 16 μg/mL |
| Pseudomonas aeruginosa | 0.5 - 32 μg/mL |
| Enterococcus faecalis | 0.5 - 8 μg/mL |
The above table summarizes findings from studies that highlight the compound's potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
1,2,4-triazoles have been recognized for their anticancer properties. The compound's structural components suggest it may inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : It may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
- Cell Lines Tested : Studies have shown promising results against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines.
In vitro studies have reported IC50 values indicating significant cytotoxicity at low concentrations (e.g., IC50 < 10 μM for MCF-7) .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored:
- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to reduce levels of TNF-alpha and IL-6 in activated macrophages.
- Animal Models : In vivo studies demonstrated a reduction in paw edema in rat models, suggesting effective anti-inflammatory action.
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- Triazole Derivatives : A study demonstrated that triazole derivatives exhibited a broad spectrum of antibacterial activity with MIC values comparable to standard antibiotics .
- Thiazole Compounds : Another research highlighted thiazole derivatives with significant anticancer activity against various cell lines, supporting the potential therapeutic use of compounds containing these moieties .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this compound, and what methodological optimizations improve yield?
- Answer: Synthesis involves multi-step reactions, including cyclization of triazolo-thiazole cores and coupling with halogenated aromatic groups. Critical steps require controlled temperatures (e.g., 60–80°C), anhydrous solvents (DMF, acetonitrile), and catalysts like copper(I) iodide for efficient cross-coupling . Yield optimization often employs iterative HPLC monitoring to isolate intermediates and minimize side reactions .
Q. Which spectroscopic techniques are most reliable for structural validation?
- Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies substituent positioning (e.g., distinguishing 4-chlorophenyl vs. 4-fluorophenyl groups). X-ray crystallography resolves stereoelectronic effects in the triazolo-thiazole core . For dynamic analysis, 2D NMR (e.g., COSY, NOESY) clarifies spatial arrangements of ethylenediamide linkages .
Q. How do electronic effects of substituents (e.g., Cl, F) influence reactivity?
- Answer: Halogens enhance electrophilicity of aromatic rings, facilitating nucleophilic substitutions. Fluorine’s strong electron-withdrawing effect stabilizes intermediates during thiazole ring formation, while chlorine increases lipophilicity, affecting solubility in polar solvents . Computational studies (DFT) quantify these effects by mapping charge distributions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer)?
- Answer: Discrepancies arise from assay conditions (e.g., bacterial strain specificity, cancer cell line variability). Methodological standardization, such as using ATP-based viability assays (e.g., CellTiter-Glo®) and MIC/MBC titrations, reduces variability. Meta-analysis of dose-response curves identifies structure-activity thresholds .
Q. How can computational modeling predict metabolic stability of this compound?
- Answer: In silico tools (e.g., SwissADME, pkCSM) model metabolic pathways by simulating cytochrome P450 interactions. Focus on amide bond hydrolysis and triazole ring oxidation, which are common degradation routes. MD simulations assess binding affinity to serum albumin to predict plasma stability .
Q. What experimental designs optimize structure-activity relationships (SAR) for target selectivity?
- Answer: Parallel synthesis of analogs with systematic substitutions (e.g., replacing 4-fluorophenyl with 3-trifluoromethyl) paired with kinase inhibition profiling (e.g., KINOMEscan®) identifies critical moieties. Free-energy perturbation (FEP) calculations validate binding modes to ATP pockets in target proteins .
Q. How do reaction engineering principles address scale-up challenges?
- Answer: Continuous-flow reactors improve heat/mass transfer for exothermic cyclization steps. Membrane separation technologies (e.g., nanofiltration) purify intermediates, reducing solvent waste. DOE (Design of Experiments) models optimize parameters like residence time and catalyst loading .
Q. What analytical methods detect degradation products under accelerated stability conditions?
- Answer: Forced degradation (40°C/75% RH for 3 months) followed by UPLC-QTOF-MS identifies hydrolytic and oxidative byproducts. Quantify using validated stability-indicating methods (ICH Q2 compliant) with photodiode array detection at λ = 254 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
